molecular formula C14H14N2 B089807 3-Amino-9-ethylcarbazole CAS No. 132-32-1

3-Amino-9-ethylcarbazole

Cat. No. B089807
Key on ui cas rn: 132-32-1
M. Wt: 210.27 g/mol
InChI Key: OXEUETBFKVCRNP-UHFFFAOYSA-N
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Patent
US04111850

Procedure details

A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) in 100 ml of concentrated hydrochloric acid was heated for 3 hours at 92° C. The ice cooled solution was (cautiously) made basic by partial addition of a solution of 75 g sodium hydroxide in 150 ml of water. The product was filtered off and washed with the above base solution, followed by copious amounts of water, and then air dried. Vacuum drying and recrystallization from pyridine/water gave 7.4 g light-green needles (82% yield) mp b 109°-11° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:8]([CH2:17][CH3:18])[C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([O-])=O.[OH-].[Na+]>Cl.O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([CH2:17][CH3:18])[C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2N(C3=CC=CC=C3C2C1)CC
Name
stannous chloride dihydrate
Quantity
38.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with the above base solution
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Vacuum drying
CUSTOM
Type
CUSTOM
Details
recrystallization from pyridine/water

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=2N(C3=CC=CC=C3C2C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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